molecular formula C10H12ClFN2O B1456500 1-(4-Fluorophenyl)piperazin-2-one hydrochloride CAS No. 697305-48-9

1-(4-Fluorophenyl)piperazin-2-one hydrochloride

Cat. No.: B1456500
CAS No.: 697305-48-9
M. Wt: 230.66 g/mol
InChI Key: QKWPKOVJFOOQNH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the fluorophenyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Scientific Research Applications

1-(4-Fluorophenyl)piperazin-2-one hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and piperazine.

    Reaction Conditions: The reaction between 4-fluoroaniline and piperazine is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring consistent quality and yield of the final product .

Chemical Reactions Analysis

1-(4-Fluorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluorophenyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It exhibits different reactivity and biological activity.

    1-(4-Bromophenyl)piperazine:

    1-(4-Methylphenyl)piperazine: The methyl group substitution affects the compound’s chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for particular applications .

Properties

IUPAC Name

1-(4-fluorophenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPKOVJFOOQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (2 g, 6.80 mmol) in dichloromethane (5 ml) was added slowly hydrogenchloride in 1,4-dioxane (16.99 ml, 68.0 mmol) at 0° C. and reaction was stirred for 3 h at 25° C. After completion of the reaction, the solvent was evaporated under reduced pressure to obtained salt was triturated with diethyl ether (2×10 ml) decanted it and dried to give 1-(4-fluorophenyl)piperazin-2-one hydrochloride (1.2 g, 5.20 mmol, 77%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.99 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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